Methyl 3-(bromomethyl)-4-chloropicolinate
Overview
Description
Methyl 3-(bromomethyl)-4-chloropicolinate, also known as BMCP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. BMCP is a member of the picolinic acid family and is a halogenated derivative of picolinic acid.
Mechanism Of Action
The mechanism of action of Methyl 3-(bromomethyl)-4-chloropicolinate is not fully understood. However, it is believed that Methyl 3-(bromomethyl)-4-chloropicolinate interacts with cellular proteins and enzymes, leading to changes in cellular processes. Methyl 3-(bromomethyl)-4-chloropicolinate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which plays a role in the regulation of neurotransmitters.
Biochemical And Physiological Effects
Methyl 3-(bromomethyl)-4-chloropicolinate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Methyl 3-(bromomethyl)-4-chloropicolinate inhibits the growth of cancer cells and viruses. Methyl 3-(bromomethyl)-4-chloropicolinate has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 3-(bromomethyl)-4-chloropicolinate.
Advantages And Limitations For Lab Experiments
One advantage of using Methyl 3-(bromomethyl)-4-chloropicolinate in lab experiments is its high yield synthesis method, which makes it cost-effective. Methyl 3-(bromomethyl)-4-chloropicolinate is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of using Methyl 3-(bromomethyl)-4-chloropicolinate is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on Methyl 3-(bromomethyl)-4-chloropicolinate. One direction is to further investigate its potential as a building block for the synthesis of biologically active molecules. Another direction is to study its mechanism of action in more detail. Additionally, research can be conducted to explore the potential of Methyl 3-(bromomethyl)-4-chloropicolinate in the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, Methyl 3-(bromomethyl)-4-chloropicolinate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. Methyl 3-(bromomethyl)-4-chloropicolinate can be synthesized through an efficient and cost-effective method and has been studied for its potential as a building block for the synthesis of biologically active molecules. Methyl 3-(bromomethyl)-4-chloropicolinate has various biochemical and physiological effects and has shown promise in the treatment of various diseases. Further research is needed to fully understand the potential of Methyl 3-(bromomethyl)-4-chloropicolinate in scientific research.
Scientific Research Applications
Methyl 3-(bromomethyl)-4-chloropicolinate has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is its use as a building block for the synthesis of biologically active molecules. Methyl 3-(bromomethyl)-4-chloropicolinate has been used as a precursor for the synthesis of various compounds, including antiviral and anticancer agents.
properties
IUPAC Name |
methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(4-9)6(10)2-3-11-7/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULIZQKYVXIKQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(bromomethyl)-4-chloropicolinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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